Pentamethyl octahydroindenodioxane is cataloged under the Chemical Abstracts Service with the registration number 365411-50-3. It is primarily utilized in the fragrance industry and has been identified in various databases such as PubChem and the European Chemicals Agency. The compound's structure includes a bicyclic dioxane moiety that contributes to its unique properties and applications .
The synthesis of pentamethyl octahydroindenodioxane can be approached through several methods. While specific detailed protocols are not extensively documented in the available literature, general synthetic strategies for similar compounds often involve:
Parameters such as temperature, pressure, and reaction time are critical for optimizing yield and purity. Specific reaction conditions tailored to achieve the desired structural features are essential but not explicitly outlined in the sources reviewed .
Pentamethyl octahydroindenodioxane features a complex molecular structure characterized by:
The International Chemical Identifier (InChI) for this compound is NJQDALIDWNJDSW-UHFFFAOYSA-N, which provides a standardized way to represent its molecular structure digitally. The Simplified Molecular Input Line Entry System (SMILES) notation is also available: C12CCC3=C(C1OCOC2)C(C(C3(C)C)C)(C)C
, which encodes the connectivity of atoms within the molecule .
Pentamethyl octahydroindenodioxane participates in various chemical reactions typical of dioxanes and related compounds:
While specific reaction pathways for pentamethyl octahydroindenodioxane are not extensively documented in the literature, analogous compounds exhibit these types of reactivity .
The mechanism of action for pentamethyl octahydroindenodioxane largely depends on its application context. In fragrance formulations, it likely interacts with olfactory receptors through:
Quantitative data regarding binding affinities or specific receptor interactions remain sparse but are crucial for understanding its efficacy as a fragrance component .
Pentamethyl octahydroindenodioxane possesses several notable physical and chemical properties:
These properties influence its behavior in formulations and applications across various industries .
Pentamethyl octahydroindenodioxane finds use primarily in:
The compound's unique structure allows it to provide desirable sensory attributes while maintaining stability within complex mixtures .
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5